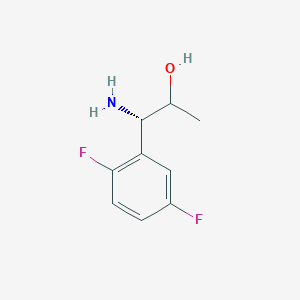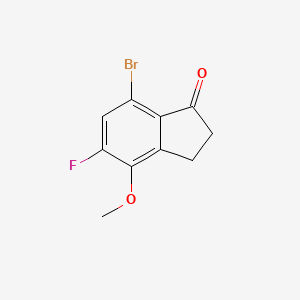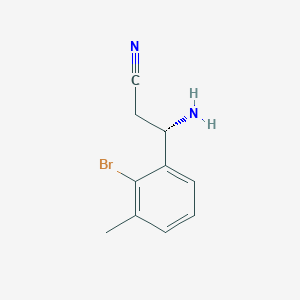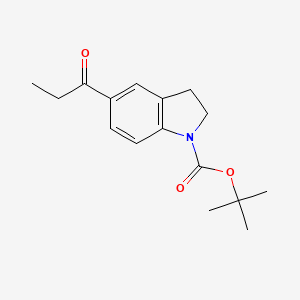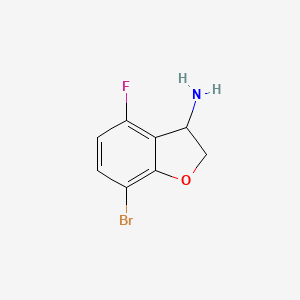
7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Métodos De Preparación
The synthesis of 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a benzofuran precursor, followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to optimize the reaction efficiency .
Análisis De Reacciones Químicas
7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings . The major products formed from these reactions vary depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mecanismo De Acción
The mechanism by which 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar compounds to 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine include other benzofuran derivatives such as:
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Known for its applications in organic solar cells.
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole: Used in the synthesis of polymers for high power conversion efficiency.
What sets this compound apart is its unique combination of bromine and fluorine substituents, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H7BrFNO |
|---|---|
Peso molecular |
232.05 g/mol |
Nombre IUPAC |
7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2 |
Clave InChI |
HXRPPVFDKCYMEK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=CC(=C2O1)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)
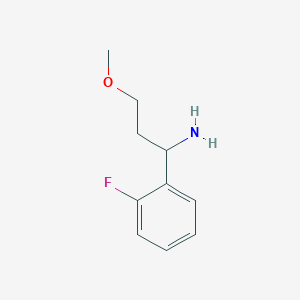
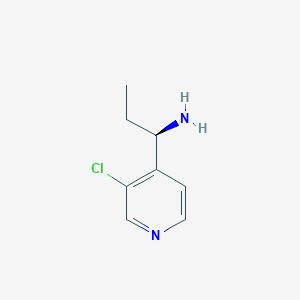
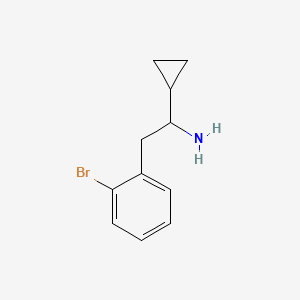
![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)
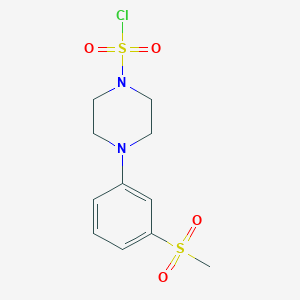
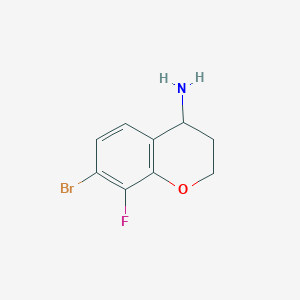
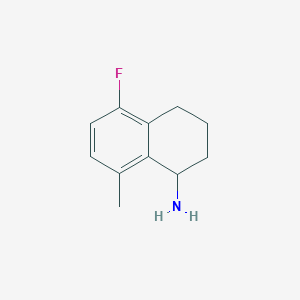
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether](/img/structure/B15237642.png)
